Butyl 4-(carbamothioylamino)benzoate
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Overview
Description
Butyl 4-(carbamothioylamino)benzoate is a chemical compound with the molecular formula C12H16N2O2S. It is known for its unique structure, which includes a butyl ester group attached to a benzoate ring with a carbamothioylamino substituent. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(carbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with butyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques, such as recrystallization and distillation, to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(carbamothioylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Butyl 4-(carbamothioylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated calcium channels, affecting cellular signaling and function. Additionally, it can interact with sodium channels and potassium currents, modulating electrical excitability in neurons .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A local anesthetic with similar structural features but different biological activities.
Butyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Butyl 4-nitrobenzoate: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Butyl 4-(carbamothioylamino)benzoate is unique due to its carbamothioylamino group, which imparts distinct chemical and biological properties. This differentiates it from other butyl benzoate derivatives and makes it a valuable compound for various research applications .
Properties
CAS No. |
832098-78-9 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
butyl 4-(carbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-2-3-8-16-11(15)9-4-6-10(7-5-9)14-12(13)17/h4-7H,2-3,8H2,1H3,(H3,13,14,17) |
InChI Key |
DUQLDVALWBKPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
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